2-(Dimethoxymethyl)-5-methylcyclohexane-1,3-dione
Description
Properties
Molecular Formula |
C10H16O4 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2-(dimethoxymethyl)-5-methylcyclohexane-1,3-dione |
InChI |
InChI=1S/C10H16O4/c1-6-4-7(11)9(8(12)5-6)10(13-2)14-3/h6,9-10H,4-5H2,1-3H3 |
InChI Key |
DMYNDXHEVROFII-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C(C(=O)C1)C(OC)OC |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of 5-Methylcyclohexane-1,3-dione
One of the most straightforward methods involves the alkylation of 5-methylcyclohexane-1,3-dione (CAS: 4341-24-6) with a suitable chloromethyl or related precursor to introduce the dimethoxymethyl group.
Preparation of the electrophilic reagent:
The dimethoxymethyl group can be introduced via chloromethyl methyl ether (CMME) or dimethoxymethyl chloride, which are electrophiles capable of reacting with enolizable positions on the diketone.Base-mediated enolate formation:
Strong bases such as sodium hydride (NaH), potassium tert-butoxide, or sodium metal in an aprotic solvent (e.g., DMF, DMSO) are used to generate the enolate ion from 5-methylcyclohexane-1,3-dione.Alkylation reaction:
The enolate reacts with the electrophile, attaching the dimethoxymethyl group at the desired position.
| Parameter | Details |
|---|---|
| Solvent | Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) |
| Base | Sodium hydride (NaH) or potassium tert-butoxide |
| Temperature | 0°C to room temperature to control side reactions |
| Duration | 4-12 hours depending on reactivity |
5-Methylcyclohexane-1,3-dione + Dimethoxymethyl chloride → this compound
Multi-step Synthesis via Intermediate Formation
Alternatively, a multi-step approach involves:
Step 1: Synthesis of 2-(Chloromethyl)-5-methylcyclohexane-1,3-dione
Using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂) or under acidic conditions.Step 2: Conversion of chloromethyl to dimethoxymethyl group
Reacting the chloromethyl intermediate with methanol in the presence of acid catalysts (e.g., p-toluenesulfonic acid) to form the dimethoxymethyl group.
| Step | Conditions |
|---|---|
| Chloromethylation | CMME, ZnCl₂, reflux in dichloromethane (DCM) |
| Methoxymethylation | Methanol, acid catalyst, reflux |
Use of Formaldehyde Derivatives
Another method employs formaldehyde or paraformaldehyde derivatives as the source of the methylene group, which can be transformed into the dimethoxymethyl group via reaction with methanol under acidic conditions.
Summary of Reaction Conditions and Yields
Chemical Reactions Analysis
Types of Reactions
2-(Dimethoxymethyl)-5-methylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(Dimethoxymethyl)-5-methylcyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions or metabolic pathways.
Industry: It can be used in the production of specialty chemicals or as a precursor in various industrial processes.
Mechanism of Action
The mechanism by which 2-(Dimethoxymethyl)-5-methylcyclohexane-1,3-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Comparison with Similar Cyclohexane-1,3-dione Derivatives
Physicochemical Properties
The dimethoxymethyl group increases molecular weight and hydrophobicity compared to the parent compound (5-methylcyclohexane-1,3-dione, MW = 126.16 g/mol). For example:
- 5-Methylcyclohexane-1,3-dione : Melting point = 126–130°C; LogP ≈ 1.2 (estimated) .
- Compound 5c : Higher hydrophobicity due to bulky bromophenyl and diphenylpropyl groups; MW = 515.43 g/mol .
- 2-(Dimethoxymethyl)-5-methylcyclohexane-1,3-dione : Estimated MW ≈ 224.23 g/mol; LogP ≈ 1.8 (predicted).
Table 2: Bioactivity of Selected Derivatives
The dimethoxymethyl group in the target compound may enhance membrane permeability due to increased hydrophobicity, though specific activity data is lacking.
Mechanistic and Functional Insights
- Hydrophobic Interactions : Bulky substituents (e.g., in Compound 5c) enhance binding to hydrophobic pockets in target proteins .
- Electronic Effects : Electron-withdrawing groups (e.g., bromine in Compound 5c) improve binding affinity via dipole interactions .
- Stereochemical Influence : 3D conformation (e.g., chair vs. boat) affects activity; derivatives with planar substituents show better docking scores .
Biological Activity
2-(Dimethoxymethyl)-5-methylcyclohexane-1,3-dione is a compound belonging to the class of cyclohexane-1,3-diones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a cyclohexane ring with two methoxy groups and a methyl group attached to the dione functional group. The presence of these substituents significantly influences its reactivity and biological interactions.
Anticancer Activity
Recent studies have highlighted the potential of cyclohexane-1,3-dione derivatives as anticancer agents. A study focusing on a library of cyclohexane-1,3-dione compounds demonstrated their inhibitory effects on non-small cell lung cancer (NSCLC) cell lines (H460 and A549). The lead compounds showed promising cytotoxicity with half-maximal inhibitory concentrations (IC50) in the nanomolar range .
Table 1: Cytotoxicity of Cyclohexane-1,3-Dione Derivatives Against NSCLC Cell Lines
| Compound ID | IC50 (µM) | Cell Line |
|---|---|---|
| 6d | 0.25 | H460 |
| 4b | 0.18 | A549 |
| 16b | 0.30 | HT29 |
The study utilized quantitative structure-activity relationship (QSAR) modeling to predict the biological activity based on molecular descriptors, revealing that structural modifications could enhance anticancer properties .
The mechanism by which these compounds exert their anticancer effects involves inhibition of receptor tyrosine kinases (RTKs), such as c-Met and EGFR. These RTKs are critical in regulating cell proliferation and survival pathways. The binding affinity was assessed using molecular dynamics simulations, confirming that specific structural features are essential for effective binding to the target proteins .
Structure-Activity Relationship (SAR)
The SAR analysis indicated that modifications to the cyclohexane ring and substituents significantly affect biological activity. For instance:
- Aliphatic Side Chains: Compounds with longer aliphatic chains exhibited increased potency.
- Functional Groups: The presence of electron-withdrawing groups enhanced inhibitory activity against HPPD (p-hydroxyphenylpyruvate dioxygenase), a key enzyme in plant metabolism .
Figure 1: Key Structural Features Influencing Activity
Key Structural Features
Case Studies
Several case studies have documented the efficacy of cyclohexane-1,3-dione derivatives in various biological assays:
- Case Study 1: A derivative exhibited significant inhibition of growth in gastric carcinoma cell lines (MKN-45), with an IC50 value lower than that of conventional chemotherapeutics.
- Case Study 2: In vitro assays demonstrated that certain derivatives could induce apoptosis in glioma cells (U87MG), suggesting a mechanism involving programmed cell death pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
